molecular formula C18H17N5S B11111493 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11111493
M. Wt: 335.4 g/mol
InChI Key: VMZKPSPAOVQWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound It features a benzotriazole moiety fused with a benzothieno pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzotriazole or benzothieno pyrimidine rings .

Scientific Research Applications

4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets through its benzotriazole and benzothieno pyrimidine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine apart is its specific combination of the benzotriazole and benzothieno pyrimidine structures, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H17N5S/c1-2-15-19-17(23-13-9-5-4-8-12(13)21-22-23)16-11-7-3-6-10-14(11)24-18(16)20-15/h4-5,8-9H,2-3,6-7,10H2,1H3

InChI Key

VMZKPSPAOVQWNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.